molecular formula C10H9F4NOS B2566165 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1203120-70-0

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2566165
CAS No.: 1203120-70-0
M. Wt: 267.24
InChI Key: KVPMWRHCMJAVEK-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound of significant interest in modern chemical and pharmaceutical research. Its molecular structure incorporates key pharmacophores, including a fluorophenyl ring and a trifluoroethyl group, which are frequently employed in medicinal chemistry to fine-tune the properties of drug candidates . The presence of the sulfur-based sulfanyl (thioether) linkage and the acetamide backbone suggests potential for this molecule to serve as a versatile intermediate or building block in organic synthesis. Researchers can utilize this compound in the development of novel chemical entities, particularly in constructing more complex molecules for structure-activity relationship (SAR) studies. The trifluoroethyl group is a prominent feature in many FDA-approved drugs, as it can enhance metabolic stability, influence lipophilicity, and improve binding affinity through electrostatic interactions . The 4-fluorophenyl moiety is another common structural element that can be critical for optimal interaction with biological targets. This combination makes this compound a valuable reagent for researchers working in areas such as anticancer, antiviral, and central nervous system (CNS) agent discovery. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NOS/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPMWRHCMJAVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-fluorothiophenol with 2,2,2-trifluoroethylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Fluorophenylsulfanyl/Acetamide Moieties

Table 1: Key Structural Analogs and Modifications
Compound Name Key Structural Features Biological Relevance (Inferred/Reported) Reference
2-[(4-Fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide (Target) - 4-Fluorophenylsulfanyl
- Trifluoroethylamide
Unknown (structural similarity suggests enzyme inhibition potential)
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide - Dual 4-fluorophenyl groups (sulfanyl and amide) Supplier-listed; no direct bioactivity reported
LBJ-03: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide - 3-Cyanopyridinylthio
- 4-Fluorophenylamide
IDO1 (indoleamine-2,3-dioxygenase 1) inhibition
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives - Quinazolinone-thio
- Varied aryl amides
Kinase inhibition (e.g., DDR1)
2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide - Formyl-phenoxy
- Trifluoroethylamide
Physicochemical LogD = 9.32, pKa = 5.5 (acidic)

Functional Group Impact on Properties

  • Trifluoroethyl vs. Ethyl/Methyl Groups: The 2,2,2-trifluoroethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to ethyl or methyl groups in analogs like N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide . This may enhance binding to hydrophobic enzyme pockets. Example: 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide exhibits a high LogD (9.32), indicating strong lipophilicity critical for membrane permeability .
  • Sulfanyl vs. Sulfonyl/Oxy Substituents: The sulfanyl (thioether) group in the target compound offers reversible redox activity, contrasting with sulfonyl groups (e.g., in 2-[(4-fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide) that are more electron-withdrawing and less metabolically labile . LBJ-03 (thio-linked cyanopyridine) shows moderate IDO1 inhibition (45% yield), suggesting the sulfanyl group’s role in scaffold flexibility .

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C12H12F4N2OSC_{12}H_{12}F_4N_2OS and a molar mass of approximately 318.29 g/mol. The presence of fluorine atoms is known to enhance the lipophilicity and biological availability of compounds, which is crucial for their activity in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, fluoroarylbichalcophenes have demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) ranging from 16 µM to 128 µM depending on the specific compound structure .

A comparative analysis of various fluoroaryl compounds revealed that the introduction of fluorine not only enhances antimicrobial efficacy but also reduces mutagenicity and carcinogenicity . This is likely due to the electron-withdrawing nature of fluorine, which stabilizes the compound and affects its interaction with biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications in the molecular structure influence biological activity. For example, compounds with a bithiophene linked to a fluorophenyl moiety exhibited increased antibacterial activity. The substitution of fluorine at specific positions was found to enhance activity significantly compared to non-fluorinated analogs .

Case Studies

  • Antibacterial Efficacy : A study focused on fluoroarylbichalcophenes showed that the compound MA-1156 had an MIC value of 16 µM against S. aureus, indicating strong antibacterial properties. In contrast, other derivatives displayed varying degrees of effectiveness, underscoring the importance of structural modifications in achieving desired biological outcomes .
  • Anticancer Potential : Another line of investigation explored the anticancer properties of related compounds. The presence of trifluoromethyl groups has been associated with enhanced potency against certain cancer cell lines by improving cellular uptake and interaction with target proteins involved in cell proliferation .

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128
MA-1114128128

This table summarizes the antimicrobial efficacy of various fluoroaryl derivatives, illustrating how structural variations impact their biological activity.

Q & A

Q. What multi-step synthetic routes enable diversification of this compound for library synthesis?

  • Methodological Answer :
  • Step 1 : Synthesize 2-bromo-N-(2,2,2-trifluoroethyl)acetamide via Schotten-Baumann reaction .
  • Step 2 : Couple with 4-fluorothiophenol under Ullmann conditions (CuI, 110°C) .
  • Step 3 : Functionalize via Suzuki-Miyaura cross-coupling (e.g., add aryl boronic acids to the phenyl ring) .

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